1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole
Description
Properties
IUPAC Name |
1-(2-methoxyethyl)-3,5-dimethylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-7-6-8(2)10(9-7)4-5-11-3/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZHQBNWJSQQCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCOC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylpyrazole with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetonitrile. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
N-Alkylation
The 2-methoxyethyl group can be introduced via nucleophilic substitution. For instance, pyrazole precursors react with 2-methoxyethyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
Electrophilic Substitution
The pyrazole ring undergoes electrophilic substitution at positions 4 and 5, though steric hindrance from the 3,5-dimethyl groups limits reactivity.
Halogenation
Bromination or chlorination occurs regioselectively at position 4:
Nitration
Nitration with HNO₃/H₂SO₄ introduces a nitro group at position 4:
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions due to its conjugated π-system.
With Alkynes
Reactions with activated alkynes (e.g., ethyl propiolate) yield pyrazole-fused heterocycles:
With Diazo Compounds
Diazo reagents form pyrazoline intermediates, which dehydrogenate to bicyclic structures:
Cross-Coupling Reactions
The methyl and methoxy groups enable Suzuki-Miyaura and Ullmann-type couplings.
Suzuki Coupling
4-Bromo derivatives react with aryl boronic acids:
Oxidation of Methyl Groups
The 3- and 5-methyl groups oxidize to carboxylic acids under strong conditions:
Reduction of Pyrazole Ring
Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to pyrazoline:
Biological Derivatization
The compound serves as a precursor for bioactive molecules:
Scientific Research Applications
Chemical Structure and Synthesis
The chemical structure of 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole is characterized by a five-membered ring containing two nitrogen atoms and substituents that enhance its reactivity and biological activity. The synthesis typically involves:
- Reaction of 3,5-dimethylpyrazole with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
- The reaction is conducted under reflux conditions using organic solvents like acetonitrile for optimal yield and purity.
Chemistry
This compound serves as a versatile building block in organic synthesis. Its derivatives are synthesized to explore various chemical transformations, including:
- Oxidation : Using agents like potassium permanganate to form oxidized pyrazole derivatives.
- Reduction : Utilizing lithium aluminum hydride for the formation of reduced derivatives.
- Substitution Reactions : The methoxyethyl group can be replaced with other functional groups through nucleophilic substitution.
Biology
The compound exhibits significant biological activities:
-
Anti-inflammatory Properties : Pyrazole derivatives have shown comparable efficacy to established anti-inflammatory drugs. For instance, specific derivatives demonstrated significant inhibition of carrageenan-induced edema in animal models.
Compound Model Activity Level Compound K Carrageenan-induced edema Comparable to Indomethacin Compound L Acetic acid-induced permeability Significant reduction -
Antimicrobial Activity : Various studies report that certain derivatives exhibit potent antibacterial effects against strains such as E. coli and S. aureus.
Compound Bacterial Strain MIC (µg/mL) Compound M E. coli <62.5 Compound N S. aureus <125 -
Anticancer Activity : Research indicates that some pyrazole derivatives possess significant anticancer properties. A specific study highlighted a derivative with an IC50 value of 5.35 µM against HepG2 liver carcinoma cells.
Compound Cell Line IC50 (µM) Compound X HepG2 5.35 Compound Y A549 8.74
Medical Applications
Research is ongoing to explore the therapeutic potential of this compound in drug development. Its derivatives are being investigated for their ability to inhibit specific enzymes involved in disease pathways, which could lead to new treatments for various conditions.
Industrial Applications
In industrial settings, this compound is utilized in the production of specialized materials such as polymers and coatings due to its chemical stability and reactivity. Its unique properties allow for the development of materials with tailored characteristics suitable for specific applications.
Study on Antitumor Agents
A significant study synthesized novel pyrazole derivatives that exhibited potent cytotoxicity against liver and lung cancer cell lines while demonstrating low toxicity towards normal cells. This highlights the potential of these compounds as effective antitumor agents.
Evaluation of Anti-inflammatory Effects
Another research effort focused on synthesizing pyrazole derivatives that displayed substantial anti-inflammatory effects in vivo, comparable to traditional anti-inflammatory medications, indicating their potential use in therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyethyl and methyl groups can influence the compound’s binding affinity and selectivity for these targets.
For example, in medicinal chemistry, the compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Effects on Physicochemical Properties
The 2-methoxyethyl group in the target compound introduces polarity and hydrogen-bonding capacity, distinguishing it from analogs with purely alkyl or aryl substituents. Below is a comparative analysis of key analogs:
Table 1: Substituent-Driven Properties of Selected Pyrazoles
Key Observations :
Spectroscopic and Structural Comparisons
Table 2: NMR and IR Spectral Data
Key Observations :
Key Observations :
Biological Activity
1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered significant attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting key research findings, case studies, and relevant data.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound is synthesized through various methods involving hydrazones and substituted acetophenones, leading to high yields of pyrazole derivatives .
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, a study evaluated several 3,5-dimethyl-1H-pyrazole derivatives against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. The most active derivative showed an IC50 value of 5.35 µM against HepG2 and 8.74 µM against A549 cells, indicating potent anticancer effects .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 17 | HepG2 | 5.35 |
| 17 | A549 | 8.74 |
| Cisplatin | HepG2 | 3.78 |
| Cisplatin | A549 | 6.39 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole compounds has been extensively studied. Compounds derived from the pyrazole scaffold have shown comparable anti-inflammatory effects to established drugs like indomethacin in various models of inflammation . For example, certain derivatives were tested for their ability to inhibit carrageenan-induced edema in mice.
Table 2: Anti-inflammatory Activity Comparison
| Compound | Model | Activity Level |
|---|---|---|
| Compound K | Carrageenan-induced edema | Comparable to Indomethacin |
| Compound L | Acetic acid-induced permeability | Significant reduction |
Antimicrobial Activity
The antimicrobial properties of pyrazoles have also been investigated. A series of studies reported that certain derivatives exhibited remarkable antibacterial activity against strains such as E. coli, S. aureus, and Pseudomonas aeruginosa. For instance, one compound demonstrated minimum inhibitory concentration (MIC) values lower than standard antibiotics like chloramphenicol .
Table 3: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound M | E. coli | <62.5 |
| Compound N | S. aureus | <125 |
| Compound O | Pseudomonas aeruginosa | <62.5 |
Case Studies
- Study on Antitumor Agents : A study focused on synthesizing novel pyrazole-1-carbothiohydrazide derivatives found that compound 17 exhibited potent cytotoxicity against liver and lung cancer cell lines with low toxicity towards normal cells .
- Evaluation of Anti-inflammatory Effects : Another research highlighted the synthesis of pyrazole derivatives that showed significant anti-inflammatory effects in animal models, with some compounds demonstrating efficacy comparable to traditional anti-inflammatory medications .
Q & A
Q. What synthetic routes are commonly employed to prepare 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole?
The compound is typically synthesized via cyclocondensation reactions. A general procedure involves reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. For example, substituting the hydrazine with a 2-methoxyethyl group can be achieved by reacting methylhydrazine with a pre-functionalized ketone intermediate. Solvents like ethanol or methanol are commonly used, and the product is isolated via crystallization or distillation . Optimization of reaction conditions (e.g., temperature, catalyst selection) is critical to improve yield and purity.
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methoxyethyl and methyl groups). Peaks for the pyrazole ring protons typically appear in the δ 6.0–7.0 ppm range, while methyl groups resonate at δ 2.0–2.5 ppm .
- IR Spectroscopy : Stretching frequencies for C=N (~1600 cm) and C-O (methoxy group, ~1100 cm) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z calculated for CHNO).
Q. How can researchers differentiate between regioisomers during pyrazole synthesis?
Regioisomerism arises from the orientation of substituents on the pyrazole ring. Use 2D NMR techniques (e.g., COSY, NOESY) to map spatial relationships between protons. For example, NOE correlations between the methoxyethyl group and specific ring protons can distinguish between 1,3- and 1,5-substituted isomers. X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Challenges include disorder in the methoxyethyl group and twinning. Use SHELXL for refinement, employing restraints for disordered moieties and testing for twin laws (e.g., using CELL_NOW or TWINABS). For high-throughput analysis, OLEX2 integrates structure solution, refinement, and validation, enabling robust handling of weak data or pseudo-symmetry .
Q. How can researchers resolve contradictions in reported biological activity data for pyrazole derivatives?
Discrepancies may stem from assay conditions (e.g., bacterial strain variability) or compound purity. Standardize protocols:
- Antimicrobial Assays : Follow CLSI guidelines, use reference strains (e.g., E. coli ATCC 25922), and verify purity via HPLC (>95%) .
- Dose-Response Analysis : Perform IC/MIC measurements in triplicate, with positive controls (e.g., ciprofloxacin).
- SAR Studies : Compare analogs (e.g., substituent effects on activity) to identify critical functional groups .
Q. What strategies optimize the synthesis of iridium complexes incorporating this compound as a ligand?
Key steps include:
- Ligand Purification : Ensure anhydrous conditions to prevent hydrolysis of the methoxyethyl group.
- Coordination Chemistry : Use [Ir(COD)Cl] as a precursor in THF under inert atmosphere. Monitor reaction progress via P NMR to confirm ligand exchange .
- Luminescence Tuning : Modify pyrazole substituents (e.g., electron-withdrawing groups) to alter emission wavelengths.
Q. How can computational methods aid in predicting the reactivity of this compound?
Employ DFT calculations (e.g., Gaussian, ORCA) to:
- Map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
- Simulate reaction pathways (e.g., cyclocondensation energy profiles).
- Validate results against experimental spectroscopic data (e.g., IR frequencies, NMR chemical shifts) .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting solubility data for pyrazole derivatives?
Solubility discrepancies often arise from solvent polarity or crystallinity. Use Hansen Solubility Parameters to correlate solubility with solvent properties. For low-solubility compounds, employ co-solvents (e.g., DMSO-water mixtures) or micronization to enhance bioavailability .
Q. What advanced techniques validate hydrogen bonding in this compound crystals?
- X-ray Diffraction : Analyze intermolecular contacts (e.g., C–H···O interactions) using Mercury or PLATON.
- Hirshfeld Surface Analysis : Quantify interaction types (e.g., % contribution of H-bonding vs. van der Waals contacts) .
Comparative Studies
Q. How do substituent variations (e.g., methoxyethyl vs. phenyl) impact the biological activity of pyrazole analogs?
Conduct comparative bioassays using structurally similar derivatives. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
